molecular formula C17H32O3 B124202 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate CAS No. 141773-73-1

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate

Cat. No.: B124202
CAS No.: 141773-73-1
M. Wt: 284.4 g/mol
InChI Key: LSTSBZKIQFOPHA-UHFFFAOYSA-N
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Description

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate (CAS No. 141773-73-1), commonly known as Helvetolide, is a synthetic musk compound widely used in fragrances due to its musky, floral, and fruity odor profile . Its molecular formula is C₁₇H₃₂O₃, with a molecular weight of 284.43 g/mol . Structurally, it features a 3,3-dimethylcyclohexyl group attached via an ethoxy linkage to a branched propanol core, which is esterified with propanoic acid. This compound is registered under the EU REACH regulation (ECHA No. 604-394-0) and is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting its regulatory significance .

Properties

IUPAC Name

[2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-7-15(18)19-12-17(5,6)20-13(2)14-9-8-10-16(3,4)11-14/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSBZKIQFOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C)(C)OC(C)C1CCCC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051341
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
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CAS No.

141773-73-1
Record name Helvetolide
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URL https://commonchemistry.cas.org/detail?cas_rn=141773-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylcyclohexylethoxy isobutylpropanoate
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Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy)-2-methyl propyl propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name reaction mass of (1S,1'R)-2-[1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy]-2-methylpropyl propanoate, (1R,1'R)-2-[1-(3',3'-dimethyl-1'-cyclohexyl)ethoxy]-2-methylpropyl propanoate and 2-methyl-2-{[(1R,2R)-2,6,6-trimethylcycloheptyl]oxy}propyl propanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Dehydration yields the ester and water. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of alcohol to acid ensures excess acid drives the equilibrium toward ester formation.

  • Temperature : Reflux at 110–120°C for 6–8 hours achieves 75–85% conversion.

  • Catalyst loading : 2–5 mol% H₂SO₄ optimizes reaction rate without promoting side reactions like dehydration of the alcohol.

Table 1: Acid-Catalyzed Esterification Optimization

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)90–13012082
Catalyst (mol% H₂SO₄)1–10585
Reaction Time (h)4–12883

Industrial-Scale Continuous Esterification

To enhance efficiency, industrial production employs continuous-flow reactors. This method minimizes side reactions and improves heat management.

Process Design

  • Reactor type : Tubular reactor with static mixers ensures homogeneous mixing.

  • Residence time : 30–60 minutes at 130°C under 3 bar pressure.

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) enable catalyst recycling and reduce waste.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Yield (%)8592
Throughput (kg/h)0.52.4
Catalyst ReusabilityLowHigh (10 cycles)

Enzymatic Esterification: Green Chemistry Approach

Lipase-catalyzed synthesis offers an eco-friendly alternative, avoiding harsh acids and enabling mild conditions.

Experimental Setup

  • Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).

  • Solvent : Solvent-free system at 50°C.

  • Conversion : 88% achieved in 24 hours with 1:1 substrate ratio.

Advantages:

  • No acid waste generation.

  • High enantioselectivity for chiral intermediates.

Propanoic Anhydride Acylation

For higher reactivity, propanoic anhydride serves as an acylating agent. This method avoids water formation, shifting equilibrium favorably.

Protocol:

  • Combine 1-(3,3-dimethylcyclohexyl)ethanol (1 equiv) with propanoic anhydride (1.1 equiv).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst.

  • Stir at 80°C for 3 hours under nitrogen.

Outcomes:

  • Yield : 94% (vs. 85% for acid-catalyzed method).

  • Purity : >98% by GC-MS.

Advanced Catalytic Systems

Ionic Liquid Catalysts

Ionic liquids like [BMIM][HSO₄] enhance reaction rates through dual acid-base interactions.

Table 3: Ionic Liquid Performance

Ionic LiquidYield (%)Reaction Time (h)
[BMIM][HSO₄]894
[EMIM][OTf]786

Metal-Organic Frameworks (MOFs)

MOFs such as MIL-101(Cr)-SO₃H provide high surface area and acid strength, achieving 91% yield in 2 hours.

Purification and Isolation

Distillation

  • Vacuum distillation : Collects Helvetolide at 140–145°C (1 mmHg).

  • Purity : 95–97% after single distillation.

Chromatography

Silica gel column chromatography (hexane:ethyl acetate = 9:1) elevates purity to >99% for analytical standards.

Scalability Challenges and Solutions

Byproduct Formation

  • Cause : Dehydration of 1-(3,3-dimethylcyclohexyl)ethanol to alkene byproducts.

  • Mitigation : Lower reaction temperature (100°C) and reduced acid loading.

Cost Optimization

  • Catalyst recycling : Amberlyst-15 retains 90% activity after 10 cycles.

  • Solvent recovery : Distillation reclaims >85% of excess propanoic acid.

Emerging Technologies: Flow Chemistry

Adopting flow systems from fragrance synthesis (e.g., raspberry ketone production), Helvetolide can be synthesized in a two-step continuous process:

  • Step 1 : Esterification in a packed-bed reactor with immobilized lipase.

  • Step 2 : In-line purification via membrane separation.

Benefits:

  • 50% reduction in reaction time.

  • 20% higher yield compared to batch .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester can be reduced to yield the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.

Major Products Formed

    Hydrolysis: 1-(3,3-dimethylcyclohexyl)ethanol and propanoic acid.

    Oxidation: 1-(3,3-dimethylcyclohexyl)ethanone.

    Reduction: 1-(3,3-dimethylcyclohexyl)ethanol.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C17H32O3
  • Molecular Weight : 284.44 g/mol
  • CAS Number : 141773-73-1
  • LogP : 5.17 (indicating lipophilicity)

Physical Properties

  • State : Liquid
  • Appearance : Colorless to pale yellow liquid

Chemical Reactions

Helvetolide can undergo several types of chemical reactions:

  • Hydrolysis : Breaking down into its respective alcohol and carboxylic acid.
  • Oxidation : Converting the alcohol group into a ketone or aldehyde.
  • Reduction : Transforming the ester into the corresponding alcohol.

Chemistry

Helvetolide is employed as a reagent in organic synthesis. Its ability to form esters makes it valuable for creating various derivatives in chemical research. The compound's unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

Research has investigated Helvetolide's biodegradation pathways, highlighting its potential environmental impact. Studies suggest that microbial action can break down this compound, which is crucial for assessing its ecological footprint and suitability in green chemistry initiatives.

Medicine

The compound shows promise in medicinal chemistry as a precursor for synthesizing pharmaceutical intermediates. Its structural characteristics may facilitate the development of new therapeutic agents.

Industry

In the fragrance and flavoring sectors, Helvetolide's ester functional group makes it an attractive candidate for producing scents and flavors due to its pleasant aromatic properties.

Antifungal Activity

Research on similar ester compounds indicates that they can exhibit antifungal properties by disrupting cell membrane integrity or inhibiting metabolic pathways in fungi. This suggests that Helvetolide might also possess antifungal activities, warranting further investigation.

Biodegradation Pathways

Studies have demonstrated that Helvetolide can be biodegraded by specific microbial strains in environmental settings. This finding emphasizes the compound's potential for use in green chemistry applications, where environmentally friendly processes are prioritized.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes involved in metabolic processes.

Comparison with Similar Compounds

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propyl Propanoate (Compound 19)

  • Structure : Similar to Helvetolide but substitutes the 3,3-dimethylcyclohexyl group with a 3-methylcyclohexyl moiety .
  • Synthesis: Prepared via etherification of 1-(3-methylcyclohexyl)ethanol with isobutylene oxide, followed by esterification with propanoic anhydride. Yield: 49% over two steps .
  • Odor Profile : Musky, floral, fruity—qualitatively akin to Helvetolide but with subtle differences due to reduced steric hindrance from the single methyl group on the cyclohexane ring .

Cyclopropanecarboxylate Derivatives

  • Example : 2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methylpropyl cyclopropanecarboxylate.
  • Key Difference: Replaces the propanoate ester with a cyclopropanecarboxylate group, altering hydrophobicity and odor persistence .
  • Application : Used in synergistic perfuming compositions for enhanced longevity in cosmetic formulations .

Physicochemical Properties

Property Helvetolide (C₁₇H₃₂O₃) Compound 19 (C₁₇H₃₀O₃) Cyclopropanecarboxylate Derivative (C₁₈H₃₀O₃)
Molecular Weight 284.43 g/mol 282.41 g/mol (estimated) 298.44 g/mol (estimated)
Hydrophobicity (LogP) ~5.2 (estimated) ~4.9 (lower due to reduced methyl groups) ~5.5 (higher due to cyclopropane ring)
Boiling Point ~350–360°C (bulb-to-bulb distillation) Similar range Higher (>360°C, inferred from ester stability)

Notes:

  • Helvetolide’s 3,3-dimethylcyclohexyl group enhances steric stability and volatility compared to analogues with simpler cyclohexyl substituents .
  • Cyclopropanecarboxylate derivatives exhibit increased thermal stability, making them suitable for high-temperature applications in detergents or lotions .

Regulatory and Environmental Considerations

Aspect Helvetolide Similar Musks (e.g., Galaxolide)
REACH Registration Yes (ECHA No. 604-394-0) Yes, with stricter biodegradability requirements
Endocrine Disruption Under EPA screening Classified as persistent organic pollutants (POPs) in some regions
Biodegradability Moderate (limited data) Low (high environmental persistence)

Key Insight : Helvetolide’s branched structure may improve biodegradability compared to linear polycyclic musks, though long-term ecological impacts remain under study .

Biological Activity

Overview

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate, commonly referred to as Helvetolide, is a synthetic compound with the molecular formula C17H32O3C_{17}H_{32}O_{3} and a molecular weight of approximately 284.44 g/mol. This compound has garnered attention in various fields including perfumery, organic synthesis, and potential biological applications due to its unique structure and properties.

Chemical Structure and Properties

The compound features a propanol backbone with a 3,3-dimethylcyclohexyl ethoxy group and a propanoate functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C17H32O3C_{17}H_{32}O_{3}
  • CAS Number : 141773-73-1
  • LogP : 5.17 (indicating lipophilicity)

The biological activity of Helvetolide is primarily attributed to its ester functional group, which can undergo hydrolysis to release the active components involved in various metabolic processes. The hydrolysis yields 1-(3,3-dimethylcyclohexyl)ethanol and propanoic acid, both of which may interact with biological systems.

Case Studies

  • Antifungal Activity : A study on related compounds revealed that esters can possess antifungal properties through mechanisms such as disrupting cell membrane integrity or inhibiting metabolic pathways in fungi. This suggests that Helvetolide might also exhibit similar effects.
  • Biodegradation Pathways : Investigations into the biodegradation of Helvetolide have shown that it can be broken down by microbial action in environmental settings, indicating its potential impact on ecosystems and its suitability for use in green chemistry applications.

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightBiological Activity
HelvetolideC17H32O3C_{17}H_{32}O_{3}284.44 g/molPotential antimicrobial
Similar EsterC14H28O2C_{14}H_{28}O_{2}228.37 g/molAntifungal activity observed

Applications in Industry

Helvetolide is notably used in the fragrance industry due to its musky scent profile and ability to enhance other fragrance notes without overpowering them. Its unique olfactory characteristics make it valuable in creating complex fragrance formulations.

Q & A

Q. What is the recommended synthetic route for Helvetolide in laboratory settings?

Helvetolide is synthesized via a multi-step esterification process. The primary route involves:

  • Ether formation : Reacting 3,3-dimethylcyclohexanol with a propanol derivative under Williamson-like conditions to form the ether linkage .
  • Esterification : Subsequent reaction with propanoic acid or its anhydride in the presence of catalysts (e.g., sulfuric acid) to yield the final ester . Purification is typically achieved via fractional distillation or column chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing Helvetolide’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 0.8–1.2 ppm, ether/ester oxygens influencing neighboring protons) .
  • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and cyclohexyl carbons .
    • Infrared Spectroscopy (IR) : Detects ester C=O stretches (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 284.43 (C₁₇H₃₂O₃) .

Q. How can researchers determine Helvetolide’s physicochemical properties given limited literature data?

  • LogP (Partition Coefficient) : Use shake-flask method with octanol/water phases, analyzed via UV-Vis or HPLC .
  • Solubility : Perform saturation solubility assays in solvents (e.g., ethanol, hexane) using gravimetric analysis .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and thermal degradation thresholds .

Advanced Research Questions

Q. What experimental approaches are required to analyze Helvetolide’s stereochemical configuration?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis to confirm absolute configuration, particularly for the (1S,1'R) enantiomer noted in fragrance applications .
  • Circular Dichroism (CD) : Correlate optical activity with biological receptor interactions (e.g., olfactory studies) .

Q. How does Helvetolide behave under different pH conditions, and what methodologies study its degradation?

  • Hydrolysis Kinetics :
  • Acidic/Basic Conditions: Incubate Helvetolide in HCl/NaOH solutions (0.1–1 M) at 25–50°C. Monitor degradation via reverse-phase HPLC (C18 column, UV detection at 220 nm) .
  • Products: Identify hydrolyzed fragments (e.g., 3,3-dimethylcyclohexanol, propanoic acid) using GC-MS .
    • pH Stability Profile : Construct a pH-rate profile to determine degradation hotspots.

Q. What environmental safety assessments are recommended for Helvetolide based on endocrine disruptor screening?

  • EPA Tier 1 Assays :
  • Androgen/Estrogen Receptor Binding: Radioligand competition assays using human receptor isoforms .
  • Aquatic Toxicity: Daphnia magna acute immobilization tests (OECD 202) .
    • Persistence Studies :
  • Biodegradation: OECD 301B (CO₂ evolution test) to assess microbial breakdown .
  • Photodegradation: Simulate sunlight exposure (UV lamp, λ > 290 nm) and analyze residues via LC-MS/MS .

Q. How should researchers address discrepancies in Helvetolide’s stability and reactivity across studies?

  • Cross-Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines for stability testing) .
  • Advanced Analytics :
  • Isothermal Calorimetry (ITC) : Quantify heat flow during degradation to resolve conflicting stability data .
  • QSPR Modeling : Predict logP and solubility using quantitative structure-property relationships to fill data gaps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
Reactant of Route 2
Reactant of Route 2
1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate

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